molecular formula C20H23N5O4 B11488903 2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]-N-(4-methoxybenzyl)acetamide

2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]-N-(4-methoxybenzyl)acetamide

Cat. No.: B11488903
M. Wt: 397.4 g/mol
InChI Key: UTKLFWUSABXVJL-UHFFFAOYSA-N
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Description

2-[5-(3-Ethoxy-4-methoxyphenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide is a complex organic compound that belongs to the class of tetrazoles. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3-ethoxy-4-methoxyphenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the cyclization of an appropriate hydrazine derivative with an azide under acidic conditions.

    Substitution Reactions:

    Amide Formation: The final step involves the formation of the acetamide linkage through the reaction of the tetrazole derivative with an appropriate acylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[5-(3-Ethoxy-4-methoxyphenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acids/bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-[5-(3-Ethoxy-4-methoxyphenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its tetrazole moiety, which is known to exhibit various biological activities.

    Agriculture: The compound can be explored for its potential use as a pesticide or herbicide.

    Materials Science: Its unique structural properties make it a candidate for the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2-[5-(3-ethoxy-4-methoxyphenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes and receptors, thereby modulating their activity. The compound may also interact with cellular pathways involved in signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrazole Derivatives: Compounds with similar tetrazole structures, such as 5-phenyl-1H-tetrazole and 5-methyl-1H-tetrazole.

    Amide Derivatives: Compounds like N-phenylacetamide and N-benzylacetamide.

Uniqueness

2-[5-(3-Ethoxy-4-methoxyphenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide is unique due to the presence of both the tetrazole and acetamide functionalities, which confer distinct chemical and biological properties. Its specific substitution pattern also differentiates it from other tetrazole and amide derivatives, potentially leading to unique reactivity and applications.

Properties

Molecular Formula

C20H23N5O4

Molecular Weight

397.4 g/mol

IUPAC Name

2-[5-(3-ethoxy-4-methoxyphenyl)tetrazol-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C20H23N5O4/c1-4-29-18-11-15(7-10-17(18)28-3)20-22-24-25(23-20)13-19(26)21-12-14-5-8-16(27-2)9-6-14/h5-11H,4,12-13H2,1-3H3,(H,21,26)

InChI Key

UTKLFWUSABXVJL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2=NN(N=N2)CC(=O)NCC3=CC=C(C=C3)OC)OC

Origin of Product

United States

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